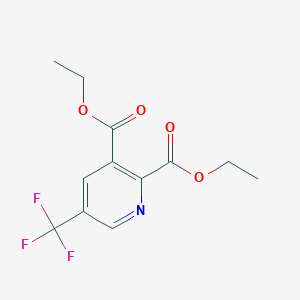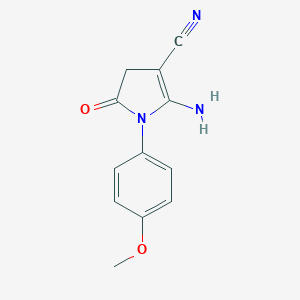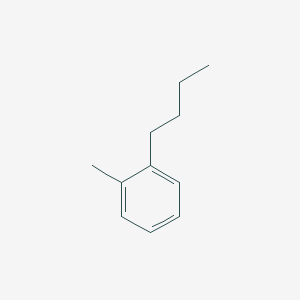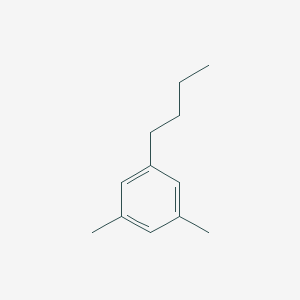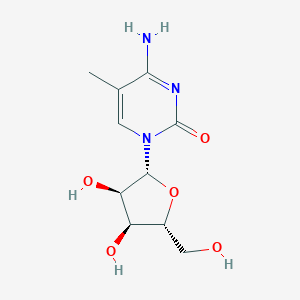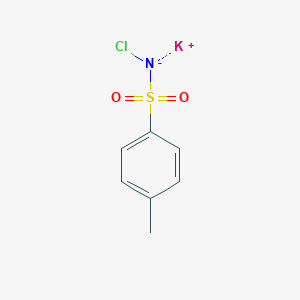
Potassium N-chloro-p-toluenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-chloro-p-toluenesulfonamide, also known as Chloramine-T, is a potent antimicrobial and disinfectant agent that is widely used in various scientific research applications. It is a white crystalline powder that is highly soluble in water, and its chemical formula is C7H7ClNNaO2S.
Mécanisme D'action
Potassium N-chloro-p-toluenesulfonamide acts by releasing hypochlorous acid, which is a potent oxidizing agent that damages the cell membrane and disrupts the cellular metabolism of microorganisms. This results in the inhibition of bacterial growth and the destruction of bacterial cells.
Effets Biochimiques Et Physiologiques
Potassium N-chloro-p-toluenesulfonamide has been shown to have a broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to be effective against antibiotic-resistant strains of bacteria. However, it can also have cytotoxic effects on mammalian cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Potassium N-chloro-p-toluenesulfonamide in laboratory experiments include its broad-spectrum antimicrobial activity, its ability to sterilize equipment and surfaces, and its low cost. However, its limitations include its potential cytotoxic effects on mammalian cells and its instability in the presence of organic matter.
Orientations Futures
There are several future directions for the use of Potassium N-chloro-p-toluenesulfonamide in scientific research. One potential application is in the development of new disinfectant formulations that are more effective and less cytotoxic than current formulations. Another potential application is in the development of new antimicrobial agents that are based on the mechanism of action of Potassium N-chloro-p-toluenesulfonamide. Additionally, further research is needed to better understand the cytotoxic effects of Potassium N-chloro-p-toluenesulfonamide on mammalian cells and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of Potassium N-chloro-p-toluenesulfonamide involves the reaction between p-toluenesulfonamide and sodium hypochlorite in the presence of potassium hydroxide. The reaction results in the formation of Potassium N-chloro-p-toluenesulfonamide, which is then purified and isolated through crystallization.
Applications De Recherche Scientifique
Potassium N-chloro-p-toluenesulfonamide is widely used in scientific research as an antimicrobial agent and disinfectant. It is commonly used to sterilize laboratory equipment, such as glassware, pipettes, and culture media. It is also used to disinfect surfaces and instruments in healthcare facilities, such as hospitals and clinics.
Propriétés
Numéro CAS |
125069-32-1 |
|---|---|
Nom du produit |
Potassium N-chloro-p-toluenesulfonamide |
Formule moléculaire |
C7H7ClKNO2S |
Poids moléculaire |
243.75 g/mol |
Nom IUPAC |
potassium;chloro-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C7H7ClNO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 |
Clé InChI |
PNUIBIYBMXXKLI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



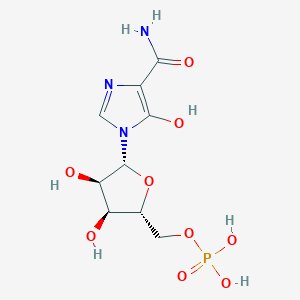

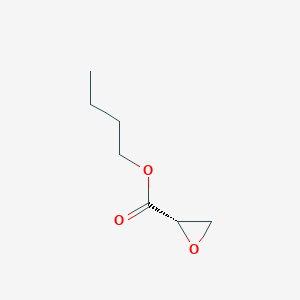
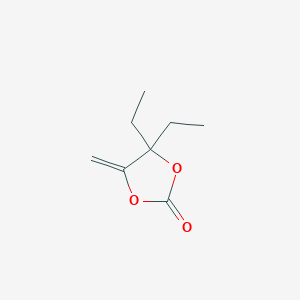
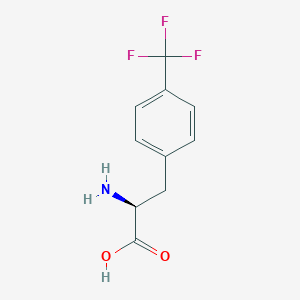
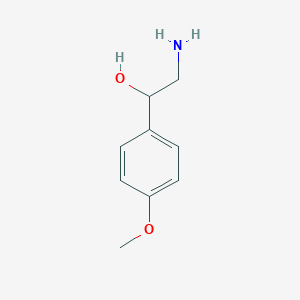
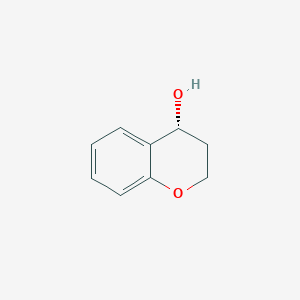
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

